2-Methoxy-2-[4-(propan-2-yl)cyclohexyl]propan-1-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxy-2-[4-(propan-2-yl)cyclohexyl]propan-1-amine hydrochloride is a chemical compound with the molecular formula C13H27NO and a molecular weight of 213.36 g/mol . This compound is known for its unique structure, which includes a methoxy group, a cyclohexyl ring, and an amine group. It is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
The synthesis of 2-Methoxy-2-[4-(propan-2-yl)cyclohexyl]propan-1-amine hydrochloride involves several steps. One common method includes the reaction of cyclohexanone with isopropylamine to form an intermediate, which is then reacted with methanol and hydrochloric acid to yield the final product . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
2-Methoxy-2-[4-(propan-2-yl)cyclohexyl]propan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-Methoxy-2-[4-(propan-2-yl)cyclohexyl]propan-1-amine hydrochloride is utilized in various scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on certain biological pathways.
Wirkmechanismus
The mechanism of action of 2-Methoxy-2-[4-(propan-2-yl)cyclohexyl]propan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to influence neurotransmitter systems and cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
2-Methoxy-2-[4-(propan-2-yl)cyclohexyl]propan-1-amine hydrochloride can be compared with other similar compounds, such as:
2-Methoxy-2-methylpropan-1-amine hydrochloride: This compound has a similar structure but lacks the cyclohexyl ring, leading to different chemical and biological properties.
Cyclohexaneethanamine derivatives: These compounds share the cyclohexyl ring but differ in the substituents attached to the amine group, resulting in varied reactivity and applications.
Eigenschaften
Molekularformel |
C13H28ClNO |
---|---|
Molekulargewicht |
249.82 g/mol |
IUPAC-Name |
2-methoxy-2-(4-propan-2-ylcyclohexyl)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C13H27NO.ClH/c1-10(2)11-5-7-12(8-6-11)13(3,9-14)15-4;/h10-12H,5-9,14H2,1-4H3;1H |
InChI-Schlüssel |
ICBHBRBRQASTPN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1CCC(CC1)C(C)(CN)OC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.